molecular formula C14H15N3O3S B2591980 Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate CAS No. 852366-75-7

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate

Cat. No.: B2591980
CAS No.: 852366-75-7
M. Wt: 305.35
InChI Key: PMFMLPQWZUCSPN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate is a synthetic organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

Similar quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity , suggesting that the compound may target key enzymes or proteins in microbial organisms.

Mode of Action

It’s known that quinazolinone derivatives can interact with their targets, leading to inhibition of essential biological processes in the target organisms .

Biochemical Pathways

Similar compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa , suggesting that the compound may interfere with quorum sensing and other pathways involved in biofilm formation.

Result of Action

Similar compounds have been found to exhibit antiproliferative activity against several human cancer cell lines, suggesting that the compound may have potential as a lead compound for further development of anticancer agents.

Preparation Methods

The synthesis of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate typically involves multiple steps:

Chemical Reactions Analysis

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)acetate can be compared with other quinazoline derivatives:

This compound stands out due to its unique combination of a quinazoline moiety with a thioacetamido group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-20-13(19)7-15-12(18)8-21-14-10-5-3-4-6-11(10)16-9-17-14/h3-6,9H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFMLPQWZUCSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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